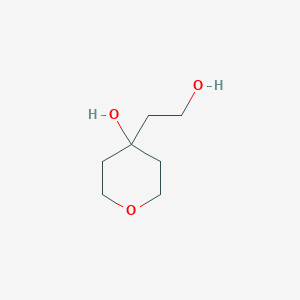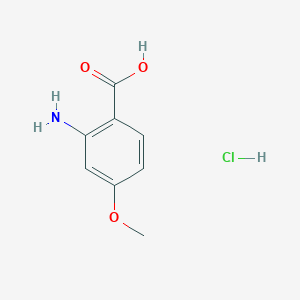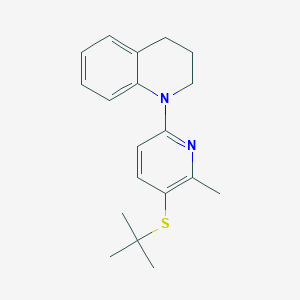![molecular formula C9H6ClN3 B13008801 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl]- . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[3,2-b]pyridine core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives depending on the nucleophile used.
科学研究应用
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Materials Science: This compound can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases like cancer.
相似化合物的比较
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 6-chloro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science.
属性
分子式 |
C9H6ClN3 |
|---|---|
分子量 |
191.62 g/mol |
IUPAC 名称 |
5-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H6ClN3/c1-13-6(5-11)4-7-8(13)2-3-9(10)12-7/h2-4H,1H3 |
InChI 键 |
DGAGPZAOFDWKOT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C1C#N)N=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)

![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)


![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)

